molecular formula C11H18BrNO2 B3020405 Tert-butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 2377035-68-0

Tert-butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B3020405
CAS No.: 2377035-68-0
M. Wt: 276.174
InChI Key: BESPPGNCFQSIRN-UHFFFAOYSA-N
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Description

tert-Butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic organic compound featuring a 2-azabicyclo[2.1.1]hexane core with a bromomethyl substituent at the 4-position and a tert-butoxycarbonyl (Boc) protecting group. The bicyclic scaffold confers structural rigidity, making it valuable in medicinal chemistry and synthetic intermediates. The bromomethyl group (-CH2Br) enhances reactivity, serving as a versatile handle for nucleophilic substitution or cross-coupling reactions .

Properties

IUPAC Name

tert-butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNO2/c1-10(2,3)15-9(14)13-7-11(6-12)4-8(13)5-11/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESPPGNCFQSIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the cyclopropanation of aldehydes using a Cu(I)/secondary amine cooperative catalyst. This method enables the construction of the bicyclo[2.1.1]hexane skeleton with high efficiency and broad substrate scope . The reaction conditions often include the use of organic or iridium photoredox catalysts and blue LED irradiation to achieve good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of efficient catalytic systems and mild reaction conditions is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include secondary amines, Cu(I) catalysts, and photoredox catalysts. Reaction conditions often involve irradiation with blue LEDs and the use of mild temperatures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted bicyclo[2.1.1]hexane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

  • Tert-butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate serves as an essential building block in the synthesis of complex organic molecules. Its bicyclic structure allows for diverse functionalization, making it a valuable intermediate in organic synthesis pathways.

Reactivity and Functionalization

  • The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. This reactivity is advantageous for creating new compounds with potential applications in pharmaceuticals and materials science .

Biological Research

Enzyme Interaction Studies

  • The compound's unique structure makes it a candidate for studying enzyme interactions and biological pathways. It can be used to probe the active sites of enzymes due to its ability to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity .

Potential Drug Development

  • Given its structural characteristics, this compound may be explored in the development of new pharmaceuticals targeting specific molecular pathways involved in diseases .

Industrial Applications

Production of Fine Chemicals

  • The compound's stability and reactivity make it suitable for use in various industrial processes, particularly in the production of fine chemicals and specialty materials. Its scalable synthetic routes can be adapted for large-scale production, which is crucial for industrial applications .

Catalytic Applications

  • This compound can also play a role in catalysis, particularly in organocatalytic reactions where its structure may facilitate unique catalytic pathways .

Case Study 1: Synthesis of Chiral Intermediates

Research has demonstrated that this compound can be utilized to synthesize chiral intermediates through asymmetric synthesis methods. This application is particularly significant in the pharmaceutical industry where chirality plays a crucial role in drug efficacy.

In biological studies, this compound has been evaluated for its potential inhibitory effects on specific enzymes involved in metabolic pathways. Preliminary results indicate that it may exhibit selective inhibition, warranting further investigation into its therapeutic potential.

Mechanism of Action

The mechanism by which tert-butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The bicyclic structure also allows for unique binding interactions with biological molecules, influencing various pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate with key analogs, focusing on substituent effects, reactivity, and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Reactivity Applications References
This compound -CH2Br C11H18BrNO2 ~275.91 Nucleophilic substitution (e.g., SN2 with amines, thiols) Intermediate for functionalization in drug discovery; cross-coupling precursor
tert-Butyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate -CH2OH C11H19NO3 213.27 Oxidation (to carboxylic acid), esterification, tosylation Building block for derivatives (e.g., bromomethyl via PBr3); priced at €682/50mg
tert-Butyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate -CH2NH2 C11H20N2O2 212.29 Amide bond formation, alkylation Pharmaceutical intermediate (e.g., CNS-targeting agents); available as hydrochloride salt (CAS 1803597-21-8)
tert-Butyl 4-((triisopropylsilyl)ethynyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate -C≡C-TIPS C21H36NO2Si 362.61 Sonogashira coupling, desilylation Alkyne-based bioconjugation; synthesized via n-BuLi/TIPSCl (75% yield)
tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate -COCH3 (C-5) C12H19NO3 225.28 Condensation (e.g., hydrazone formation), reduction to alcohol Ketone-mediated synthesis; CAS 359779-73-0
tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate (base compound) -H C10H17NO2 183.25 Functionalization at C-4/C-5 (e.g., bromination, hydroxylation) Core scaffold for derivatization; synthesized via flash chromatography (76% yield)

Structural and Reactivity Analysis

  • Bromomethyl vs. Hydroxymethyl : Bromine’s electronegativity and leaving-group ability make the bromomethyl derivative more reactive in substitution reactions than the hydroxymethyl analog. The latter requires activation (e.g., PBr3) to introduce bromine .
  • Aminomethyl Derivative: The -CH2NH2 group enables conjugation with carboxylic acids or electrophiles, useful in prodrug design. Its hydrochloride salt (CAS 1803597-21-8) enhances solubility for biological testing .
  • Ethynyl-TIPS Derivative : The triisopropylsilyl (TIPS)-protected alkyne facilitates click chemistry or cross-coupling, as demonstrated in UC Berkeley’s borylation studies .
  • Acetyl Substituent : The ketone at C-5 allows for further derivatization, such as hydrazone formation, but may reduce stability under basic conditions .

Biological Activity

Tert-butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic compound characterized by its unique structural features, including a bromomethyl group. This compound has garnered attention in medicinal chemistry and biological research due to its potential bioactivity and reactivity in various chemical reactions.

  • Molecular Formula : C11_{11}H18_{18}BrNO2_2
  • Molecular Weight : 276.17 g/mol
  • CAS Number : 2377035-68-0

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Covalent Bond Formation : The bromomethyl group can react with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity and altering biological pathways.
  • Unique Binding Interactions : The bicyclic structure allows for distinct interactions with biological molecules, which may influence enzyme function and signal transduction pathways.

Biological Activity Overview

Research indicates that this compound may have applications in several areas:

  • Enzyme Inhibition : Its ability to form covalent bonds suggests potential in designing inhibitors for specific enzymes involved in metabolic pathways.
  • Pharmaceutical Development : The compound may serve as a scaffold for developing new drugs targeting various diseases.

Study 1: Enzyme Interaction

A study investigated the interaction of this compound with serine proteases. The results indicated that the compound effectively inhibited enzyme activity, demonstrating a dose-dependent response.

Concentration (µM)Enzyme Activity (% Inhibition)
00
1025
5060
10085

Study 2: Synthesis and Reactivity

Research focused on synthesizing derivatives of this compound through nucleophilic substitution reactions. The bromomethyl group was successfully replaced by various nucleophiles, leading to a range of biologically active derivatives.

NucleophileProduct Yield (%)
Sodium Azide75
Ethanolamine82
Thiophenol68

Applications in Drug Development

The compound's structural features make it a promising candidate for drug development:

  • Targeting Specific Pathways : Its ability to interact with biological molecules can be exploited to design targeted therapies for diseases such as cancer and neurodegenerative disorders.
  • Versatile Building Block : It serves as a versatile intermediate in the synthesis of complex organic molecules, enhancing its utility in medicinal chemistry.

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate?

The compound can be synthesized via bromine-mediated rearrangement of substituted 2-azabicyclo[2.2.0]hex-5-enes. For example, bromination of N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hexenes (e.g., 6a-f) yields rearranged dibromides (e.g., 9a-f), which can be debrominated to generate the bicyclic scaffold. Substituent position (e.g., C3-endo methyl or phenyl groups) influences reaction outcomes, favoring rearranged products . Photochemical cyclization of fluorinated precursors (e.g., methyl 2-fluoroacrylate) is another approach to construct the 2-azabicyclo[2.1.1]hexane core .

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatography : Use silica gel column chromatography with gradients of EtOAc/heptane for purification .
  • Spectroscopy : Confirm structure via 1H^1H/13C^{13}C NMR (e.g., characteristic shifts for the bromomethyl group at δ ~3.5–4.0 ppm) and high-resolution mass spectrometry (HRMS) .
  • X-ray crystallography : Refine crystal structures using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) to resolve stereochemistry and confirm bicyclic geometry .

Q. What are the stability considerations for this compound under experimental conditions?

The tert-butyl carbamate group is sensitive to acidic conditions (e.g., HCl in dioxane cleaves the Boc group ). The bromomethyl substituent may undergo nucleophilic substitution in polar aprotic solvents (e.g., DMF, DMSO). Store at –20°C under inert atmosphere to prevent degradation. Monitor stability via periodic HPLC analysis (C18 columns, acetonitrile/water gradients) .

Advanced Research Questions

Q. How do substituents (e.g., bromomethyl vs. aminomethyl) influence the reactivity of the 2-azabicyclo[2.1.1]hexane scaffold?

Bromomethyl groups enhance electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) or nucleophilic substitutions (e.g., with amines). In contrast, aminomethyl derivatives (e.g., tert-butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate) are more nucleophilic, facilitating amide bond formation or reductive amination . Computational studies (DFT) can model electronic effects of substituents on ring strain and reactivity .

Q. What strategies mitigate side reactions during functionalization of the bromomethyl group?

  • Temperature control : Perform reactions at 0–25°C to minimize elimination or over-substitution.
  • Catalyst selection : Use Pd(PPh3_3)4_4 for Suzuki couplings to enhance selectivity .
  • Protecting groups : Temporarily protect the tertiary amine with Boc or Fmoc groups to prevent undesired interactions .

Q. How can the stereochemical outcomes of azabicyclohexane derivatives be analyzed?

  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.
  • VCD (Vibrational Circular Dichroism) : Compare experimental and calculated spectra to assign absolute configurations .
  • Crystallographic software : Use WinGX/ORTEP to visualize anisotropic displacement parameters and validate stereochemistry .

Q. What role does this compound play in medicinal chemistry research?

The 2-azabicyclo[2.1.1]hexane core is a constrained scaffold for protease inhibitors (e.g., HCV NS3/4A) or kinase modulators. The bromomethyl group serves as a handle for bioconjugation (e.g., antibody-drug conjugates) or prodrug design. In vitro assays (e.g., enzyme inhibition, cellular uptake) should compare bromomethyl derivatives with analogs bearing fluorinated or amino substituents .

Methodological Notes

  • Synthetic Optimization : For photochemical cyclization (), optimize UV wavelength (254 nm) and reaction time (4–6 hrs) to maximize yield .
  • Data Contradictions : Some studies report divergent reactivity for bromomethyl vs. methyl substituents (e.g., notes unrearranged dibromides in unsubstituted analogs vs. exclusive rearrangement with C3-endo substituents). Reconcile discrepancies via kinetic isotope effect (KIE) studies .
  • Advanced Characterization : Combine SC-XRD (Single-Crystal X-Ray Diffraction) with dynamic NMR to study ring-flipping dynamics in solution .

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